N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-14-12-15(2)19-17(13-14)22-21(27-19)24(11-10-23(3)4)20(25)16-8-6-7-9-18(16)26-5;/h6-9,12-13H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMEMANVZLNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 436.0 g/mol . The presence of the dimethylamino group and methoxybenzamide structure contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.0 g/mol |
| CAS Number | 1215601-79-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole ring through cyclization under acidic or basic conditions.
- Alkylation with a dimethylaminoethyl halide to attach the dimethylamino group.
- Acylation of the intermediate with acetic anhydride or acetyl chloride to form the methoxybenzamide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study evaluating various benzothiazole derivatives found that certain compounds significantly inhibited the proliferation of human cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest, as assessed by flow cytometry .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action positions it as a promising candidate for treating conditions characterized by both cancer and inflammation .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives, including this compound. The results indicated a significant decrease in cell viability in A431 and A549 cells at concentrations of 1, 2, and 4 μM, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Western blot analysis revealed that this compound inhibited key signaling pathways (AKT and ERK) involved in cell survival and proliferation, further supporting its role in cancer therapy .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses was highlighted by its effect on cytokine levels in RAW264.7 cells, indicating its potential application in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[d]thiazole core distinguishes this compound from analogs with other heterocycles:
- Quinoline derivatives (e.g., N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, C₁₅H₂₀ClN₃O₂, MW 309.79): The quinoline system offers planar aromaticity but lacks the sulfur atom in benzothiazole, which may alter electronic properties and binding interactions .
- 1,3,4-Thiadiazole derivatives (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide): The thiadiazole ring provides a smaller heterocycle with distinct hydrogen-bonding capabilities compared to benzothiazole .
Table 1: Heterocyclic Core Comparison
| Compound Class | Heterocycle | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzo[d]thiazole derivative | Benzothiazole | 5,7-Dimethyl, 2-methoxybenzamide | Not explicitly stated |
| Quinoline derivative | Quinoline | 4-Hydroxy, dimethylaminopropyl | 309.79 |
| 1,3,4-Thiadiazole derivative | Thiadiazole | 2,4-Dichlorobenzamide, trichloroethyl | 521.65 (calculated) |
Substituent Effects
- Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound contrasts with pyrrolidinylethyl (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, C₁₆H₂₀ClN₃O₂, MW 321.80) and morpholinomethyl groups (e.g., N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide, C₁₉H₂₆N₄O₃, MW 358.43).
- Methoxy vs. Hydroxy Groups: The 2-methoxybenzamide in the target compound may confer greater metabolic stability compared to hydroxyquinoline derivatives (e.g., 4-hydroxyquinoline-2-carboxamide), which are prone to glucuronidation .
Pharmacological Implications
- Enzyme Inhibition : Analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (C₁₀H₆ClF₂N₂OS , MW 290.68) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions. The benzo[d]thiazole core in the target compound could similarly target enzymes critical in anaerobic metabolism .
- Solubility and Bioavailability: The hydrochloride salt form improves aqueous solubility relative to free bases, a feature shared with ranitidine hydrochloride (C₁₃H₂₂N₄O₃S·HCl, MW 350.87), an anti-ulcer drug with a dimethylaminomethyl furan group .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Quinoline Analog (C₁₅H₂₀ClN₃O₂) | Thiadiazole Analog (C₁₆H₁₀Cl₅N₃O₂S) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 309.79 | 521.65 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.2 (highly lipophilic) |
| Key Functional Groups | Methoxy, dimethylamino | Hydroxy, dimethylamino | Dichloro, trichloroethyl |
| Solubility (HCl salt) | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
